![molecular formula C25H29ClN4OS B2510714 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1189903-07-8](/img/structure/B2510714.png)
2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a structurally complex molecule that features a triazaspirodecanediene core, a chlorophenyl group, and a dimethylphenylacetamide moiety. The presence of multiple heteroatoms and aromatic systems suggests potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related acetamide compounds has been explored in the literature. For instance, the synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves the formation of a thiazole ring and the attachment of a chlorophenyl ring at a specific angle, which could be relevant for the synthesis of the compound . Additionally, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions provides insights into the manipulation of the acetamide backbone and the introduction of different substituents, which could be applied to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds reveals specific orientations and interactions. For example, in one acetamide, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, which could influence the overall molecular conformation and properties of the compound . Such structural details are crucial for understanding the three-dimensional arrangement and potential binding interactions of the target compound.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the structural motifs present in the molecule suggest a variety of possible reactions. The presence of an acetamide group could undergo hydrolysis, the thiazole ring might participate in nucleophilic substitution, and the chlorophenyl group could be involved in electrophilic aromatic substitution reactions. The triazaspirodecanediene core could also offer unique reactivity due to the presence of nitrogen atoms and the spirocyclic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, intermolecular interactions such as C-H...O hydrogen bonds can lead to the formation of specific crystal packing arrangements, as seen in the related acetamide structure . These interactions can affect the solubility, melting point, and other physical properties. The presence of chloro and dimethylphenyl groups can also influence the lipophilicity and electronic properties of the molecule.
Applications De Recherche Scientifique
Radiosynthesis Applications
Compounds similar to the one you mentioned have been used in radiosynthesis studies, which are crucial for understanding the metabolism and mode of action of various substances. For example, the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 have been synthesized at high specific activity for such studies (Latli & Casida, 1995).
Enzyme Inhibition Research
New synthetic 1,2,4-triazole derivatives, which share structural similarities with the compound , have been explored for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies contribute to the development of treatments for conditions like Alzheimer's disease (Riaz et al., 2020).
Antagonistic Effects on Platelet-Activating Factor (PAF)
Compounds with a similar structural framework have been shown to act as potent antagonists to platelet-activating factor (PAF), which is significant in researching inflammatory responses and related disorders (Kagoshima et al., 1997).
Fatty Acid Synthesis Inhibition
Chloroacetamide derivatives, akin to the compound , have been studied for their inhibitory effects on fatty acid synthesis in certain green algae, highlighting a potential application in studying and controlling algal growth (Weisshaar & Böger, 1989).
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAHNOGJKPJQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2510632.png)

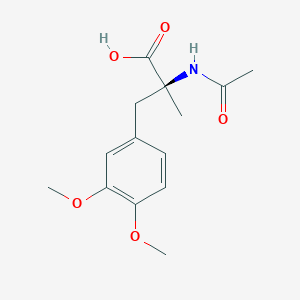


![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)
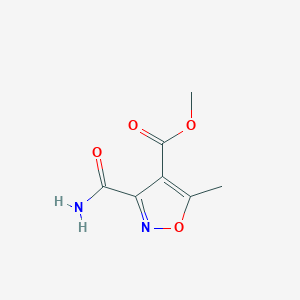
![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)
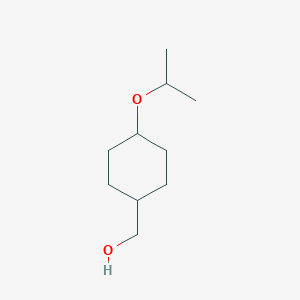

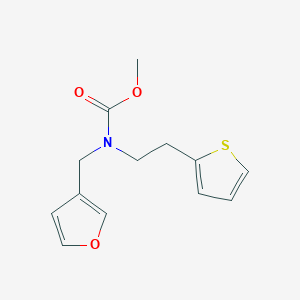
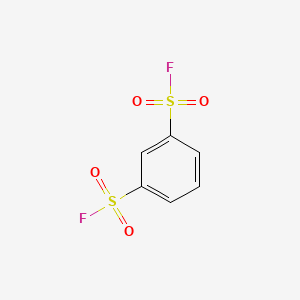
![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)